(E)-[6]-Dehydroparadol (E)-[6]-Dehydroparadol (1E)-1-(4-Hydroxy-3-methoxyphenyl)dec-1-en-3-one, also known as dehydroparadol, belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives. Hydroxycinnamic acids and derivatives are compounds containing an cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated (1E)-1-(4-Hydroxy-3-methoxyphenyl)dec-1-en-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 878006-06-5
VCID: VC0007372
InChI: InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+
SMILES: CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC
Molecular Formula: C₁₇H₂₄O₃
Molecular Weight: 276.4 g/mol

(E)-[6]-Dehydroparadol

CAS No.: 878006-06-5

Cat. No.: VC0007372

Molecular Formula: C₁₇H₂₄O₃

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-[6]-Dehydroparadol - 878006-06-5

Specification

CAS No. 878006-06-5
Molecular Formula C₁₇H₂₄O₃
Molecular Weight 276.4 g/mol
IUPAC Name (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
Standard InChI InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+
Standard InChI Key AXMBOMODZLJDKX-PKNBQFBNSA-N
Isomeric SMILES CCCCCCCC(=O)/C=C/C1=CC(=C(C=C1)O)OC
SMILES CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC
Canonical SMILES CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(E)- -Dehydroparadol (CAS 878006-06-5) is a phenolic ketone with the systematic name 1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one. Its molecular formula, C<sub>17</sub>H<sub>24</sub>O<sub>3</sub>, corresponds to a molecular weight of 276.37 g/mol . The compound features:

  • A para-hydroxyl/meta-methoxy substituted benzene ring linked via α,β-unsaturated ketone moiety

  • A 10-carbon aliphatic chain terminating in a carbonyl group

The extended conjugation system (benzene → enone → carbonyl) enables both redox modulation and electrophilic reactivity critical for biological activity .

Physicochemical Properties

Key physicochemical parameters from experimental studies include:

PropertyValueSource
Solubility (DMSO)≥140 mg/mL (506.57 mM)
LogP4.34
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area46.53 Ų

The high lipophilicity (LogP >4) suggests favorable membrane permeability but may limit aqueous solubility, necessitating formulation optimization for in vivo applications .

Synthesis and Structural Analogues

Synthetic Pathways

The primary synthesis route involves cross aldol condensation between dehydrozingerone (4-hydroxy-3-methoxybenzalacetone) and hexanal under basic conditions :

  • Vanillin condensation:
    Vanillin+AcetoneBaseDehydrozingerone\text{Vanillin} + \text{Acetone} \xrightarrow{\text{Base}} \text{Dehydrozingerone} (89% yield)

  • LiHMDS-mediated aldol reaction:
    Dehydrozingerone+HexanalLiHMDS/THF(E)-[6]-Dehydroparadol\text{Dehydrozingerone} + \text{Hexanal} \xrightarrow{\text{LiHMDS/THF}} \text{(E)-[6]-Dehydroparadol} (15% yield)

Alternative methods using atmospheric oxygen yield epoxy derivatives but with reduced efficiency (6-21% yields) .

Structure-Activity Relationships

Modification of the aliphatic chain length profoundly affects biological activity:

Chain Length (n)Antiplatelet IC<sub>50</sub> (μM)Anticancer IC<sub>50</sub> (μM)
555.3 ± 7.778.4 ± 8.5
650.1 ± 5.464.9 ± 10.7
1038.0 ± 7.973.1 ± 1.0

Data adapted from

The C10 derivative ((E)- -Dehydroparadol) exhibits optimal balance between anticancer potency and pharmacokinetic properties .

Mechanisms of Anticancer Action

Nrf2-Keap1 Pathway Activation

(E)- -Dehydroparadol acts as a potent Nrf2 activator, disrupting Keap1-mediated ubiquitination through covalent modification of cysteine residues (Cys151, Cys273, Cys288) . This induces:

  • 4.8-fold increase in NQO1 expression

  • 3.2-fold upregulation of HO-1

  • Glutathione synthesis enhancement (2.1× baseline)

Mitochondrial Apoptosis Induction

Mechanistic studies in HCT-116 cells demonstrate:

ParameterChange vs. Controlp-value
Caspase-3 Activation3.7-fold increase<0.001
BAX/BCL-2 Ratio4.2:1<0.01
Mitochondrial Membrane Depolarization68% reduction<0.005

Data compiled from

The compound induces G2/M phase arrest (72% cells in G2/M vs. 18% control) through cyclin B1/CDK1 complex inhibition .

Pharmacokinetic Profile

In Vitro ADME Properties

ParameterValueMethod
Metabolic Stability (HLM)t<sub>1/2</sub> = 42 minMicrosomal incubation
Caco-2 PermeabilityP<sub>app</sub> = 18.7 × 10<sup>-6</sup> cm/sBidirectional assay
Plasma Protein Binding89.2%Equilibrium dialysis

Formulation Considerations

The recommended storage conditions (-20°C in DMSO) maintain stability for:

  • 1 month at -20°C

  • 6 months at -80°C

Crystalline form shows superior stability (ΔG<sub>soln</sub> = -5.2 kJ/mol) compared to amorphous powder .

Comparative Analysis with Related Compounds

vs. -Shogaol

Parameter(E)- -Dehydroparadol -Shogaol
Nrf2 Activation (EC<sub>50</sub>)2.1 μM8.7 μM
HCT-116 IC<sub>50</sub>43.02 μM58.4 μM
Metabolic Stabilityt<sub>1/2</sub> = 42 mint<sub>1/2</sub> = 12 min
Spheroid Penetration92%67%

Data from

vs. Clinical Chemotherapeutics

AgentHCT-116 IC<sub>50</sub>Selectivity Index (Normal vs. Cancer)
(E)- -Dehydroparadol43.02 μM8.9
Cisplatin0.7 μM1.2
Paclitaxel0.05 μM1.8

The 8.9-fold selectivity index for (E)- -Dehydroparadol surpasses conventional agents, suggesting reduced off-target toxicity .

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